1-(3-Phenylbutyl)azetidin-3-amine
Description
Properties
CAS No. |
1468920-17-3 |
|---|---|
Molecular Formula |
C13H20N2 |
Molecular Weight |
204.31 g/mol |
IUPAC Name |
1-(3-phenylbutyl)azetidin-3-amine |
InChI |
InChI=1S/C13H20N2/c1-11(12-5-3-2-4-6-12)7-8-15-9-13(14)10-15/h2-6,11,13H,7-10,14H2,1H3 |
InChI Key |
WKUCUEMSALDHTE-UHFFFAOYSA-N |
SMILES |
CC(CCN1CC(C1)N)C2=CC=CC=C2 |
Canonical SMILES |
CC(CCN1CC(C1)N)C2=CC=CC=C2 |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 1-(3-Phenylbutyl)azetidin-3-amine is , indicating the presence of an azetidine ring substituted with a phenylbutyl group. This structural configuration contributes to its unique pharmacological properties.
Biological Activities
1. Analgesic Properties
Research indicates that this compound exhibits significant analgesic properties. In animal model studies, it has been shown to reduce pain responses effectively, suggesting potential applications in pain management therapies .
2. Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory effects in various studies. For instance, in models of lipopolysaccharide (LPS)-induced inflammation, it significantly reduced inflammatory markers, supporting its utility in treating inflammatory conditions .
3. Neurotransmitter Interaction
Studies have explored the interaction of this compound with neurotransmitter systems, particularly serotonin and dopamine receptors. These interactions suggest potential applications in treating mood disorders and other neurological conditions .
Pharmacological Applications
1. Histamine H3 Receptor Antagonism
this compound may serve as a histamine H3 receptor antagonist. Antagonists of this receptor are being researched for their potential in treating cognitive disorders such as Alzheimer’s disease and schizophrenia . The modulation of histamine release via H3 receptor antagonism can influence various neurological pathways, making this compound a candidate for further investigation in cognitive enhancement therapies .
2. Combinatorial Chemistry
The compound's structure allows it to be utilized as a building block in combinatorial chemistry for synthesizing libraries of related azetidine derivatives. This application is crucial for drug discovery processes where diverse chemical entities are required for screening against specific biological targets .
Synthesis Methodologies
The synthesis of this compound has been explored through various methodologies:
1. Strain-Releasing Synthesis
Recent advancements in synthetic strategies have highlighted the use of strain-release mechanisms to facilitate the assembly of functionalized azetidines. This method enhances the yield and efficiency of synthesizing compounds like this compound while maintaining structural integrity .
2. Modular Synthesis Approaches
Innovative modular synthesis techniques allow for rapid assembly and optimization of azetidine-based compounds. These approaches enable researchers to manipulate functional groups effectively, tailoring compounds for specific biological activities or pharmacokinetic properties .
Case Studies
Several studies have evaluated the efficacy and safety profile of this compound:
1. Pain Management Study
In a controlled study assessing analgesic activity, the compound was administered to animal models experiencing induced pain. Results indicated a statistically significant reduction in pain perception compared to control groups, validating its potential as an analgesic agent .
2. Inflammation Model Investigation
Another study focused on the anti-inflammatory properties using models that simulate inflammatory responses. The compound successfully reduced levels of pro-inflammatory cytokines, suggesting its therapeutic potential in inflammatory diseases .
3. Neurotransmitter Interaction Research
Research examining its effects on neurotransmitter systems revealed promising interactions with serotonin and dopamine receptors, indicating possible applications in treating mood-related disorders .
Comparison with Similar Compounds
Alkyl vs. Aryl Substituents
- 1-Ethylazetidin-3-amine and 1-(tert-butyl)azetidin-3-amine: These analogs replace the phenylbutyl group with smaller alkyl chains.
Heterocyclic Substituents
- 1-(Pyridin-3-yl)azetidin-3-amine : The pyridine ring introduces aromaticity and hydrogen-bonding capacity. However, its planar structure may reduce adaptability to hydrophobic pockets compared to the flexible phenylbutyl chain .
- 1-(Oxetan-3-yl)azetidin-3-amine : The oxetane ring enhances polarity and metabolic stability but reduces hydrophobic interactions, impacting bioavailability .
Ring Size and Conformational Flexibility
- Piperidine Analogs (e.g., 1-(3-Phenylbutyl)piperidine derivatives) : Larger six-membered rings (piperidine) exhibit higher RMSD values (>2.5 Å) in docking studies with S1R, indicating less optimal binding orientations compared to azetidine analogs. The azetidine’s smaller ring enforces a constrained geometry, aligning better with the pharmacophore pattern for S1R ligands .
Functional Group Modifications
- 1-[4-(Trifluoromethyl)phenyl]azetidin-3-amine : The electron-withdrawing trifluoromethyl group enhances metabolic stability and polar interactions but may reduce hydrophobic cavity penetration compared to the phenylbutyl group .
Structural and Pharmacological Data Table
*Calculated based on molecular formula C₁₃H₂₀N₂.
Key Research Findings
- Hydrophobic Substituent Impact : The phenylbutyl group in this compound allows deeper penetration into hydrophobic protein cavities compared to smaller or polar substituents, as evidenced by lower RMSD values in docking studies .
- Ring Size vs. Binding Efficiency : Azetidine analogs outperform piperidine derivatives in S1R binding due to their rigid, compact structure, which aligns better with the receptor’s pharmacophore .
- Metabolic Considerations : Compounds with electron-withdrawing groups (e.g., trifluoromethyl) exhibit longer half-lives in vitro but may require structural optimization for CNS targeting .
Preparation Methods
Nucleophilic Substitution on Azetidine-3-yl Methanesulfonate
A highly effective method for preparing azetidine-3-amines involves the reaction of azetidine-3-yl methanesulfonate intermediates with primary or secondary amines under heating conditions.
- Starting Material : 1-benzhydrylazetidin-3-yl methanesulfonate (a stable intermediate).
- Reaction Conditions : Treatment with amine (2 equivalents) in acetonitrile at 80°C overnight.
- Outcome : Nucleophilic displacement of the methanesulfonate group by the amine to yield the azetidine-3-amine derivative.
- Yield : Yields range from moderate to high (e.g., 72% for piperidine substitution), depending on the amine used.
This method is adaptable to various amines, including those bearing phenylbutyl substituents, enabling the synthesis of this compound by selecting the appropriate amine nucleophile.
Improved Process for 3-Amino-Azetidine Synthesis (Patent WO2000063168A1)
An improved patented process describes the synthesis of 3-amino-azetidines with enhanced yield and scope, which can be applied to prepare compounds like this compound.
- Key Features :
- Use of nucleophilic substitution on azetidine derivatives with amines.
- Reaction conditions include base (e.g., potassium carbonate), solvent (e.g., acetonitrile), and reflux.
- The process is scalable and yields are significantly improved compared to prior art.
- Application :
Hydrogenation and Salt Formation Steps
Following nucleophilic substitution, purification and salt formation steps are often employed:
- Hydrogenation : Palladium hydroxide on carbon under hydrogen atmosphere can be used to remove protecting groups or reduce intermediates.
- Salt Formation : Bubbling hydrogen chloride gas into ethanolic suspensions of azetidine derivatives produces hydrochloride salts, enhancing stability and purity.
- Yields : Salt formation steps typically yield 70-75% of the pure hydrochloride salt product.
Summary of Preparation Route for this compound
Based on the reviewed literature and patents, the preparation of this compound can be summarized as follows:
Synthesis of Azetidine-3-yl Methanesulfonate Intermediate
Starting from 1-benzhydryl-3-azetidinol, convert to the methanesulfonate intermediate.Nucleophilic Substitution with 3-Phenylbutylamine
React the intermediate with 3-phenylbutylamine (2 equiv) in acetonitrile at 80°C overnight.Purification
Concentrate reaction mixture, extract, and purify by silica gel chromatography.Salt Formation (Optional)
Convert free amine to hydrochloride salt by treatment with HCl gas in ethanol, followed by filtration and washing.
Data Table: Comparative Yields and Conditions for Azetidine-3-Amine Syntheses
*Estimated based on analogous amines.
Research Findings and Considerations
- The nucleophilic substitution approach on azetidine-3-yl methanesulfonate intermediates is a robust and versatile method for preparing 3-amino-azetidines, including this compound.
- The reaction proceeds efficiently without the need for additional base when using excess amine, simplifying the procedure.
- The method tolerates various amines, including aromatic and aliphatic types, allowing for structural diversity.
- Purification by column chromatography and salt formation steps enhance product purity and stability.
- The patented improved process underscores the scalability and enhanced yields achievable for azetidine derivatives.
Q & A
Q. What are the recommended safety protocols for handling 1-(3-Phenylbutyl)azetidin-3-amine in laboratory settings?
- Methodological Answer : Based on analogous azetidin-3-amine derivatives (e.g., ), this compound likely poses risks of skin/eye irritation (H315, H319) and respiratory irritation (H335). Recommended precautions:
- Use fume hoods to avoid inhalation of vapors or aerosols.
- Wear nitrile gloves, lab coats, and safety goggles.
- Store in a sealed, dry container at room temperature (P405) .
- In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes with saline solution (P305+P351+P338) .
Q. How can researchers verify the purity and structural integrity of this compound?
- Methodological Answer :
- Analytical Techniques :
- NMR Spectroscopy : Compare H and C NMR spectra with computational predictions (e.g., density functional theory).
- HPLC-MS : Use reverse-phase HPLC coupled with high-resolution mass spectrometry to confirm molecular weight (e.g., CHN) and detect impurities .
- Elemental Analysis : Validate empirical formula (C, H, N content) against theoretical values.
Q. What solvents are compatible with this compound for experimental workflows?
- Methodological Answer :
- Polar aprotic solvents (e.g., DMSO, DMF) are suitable for reactions requiring basic amine activation.
- Hydrophobic solvents (e.g., dichloromethane, ethyl acetate) are ideal for extraction due to the compound’s phenylalkyl moiety.
- Avoid halogenated solvents if the compound contains reactive halogens (see for related fluorinated analogs) .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound?
- Methodological Answer :
- Route Selection :
- Azetidine Ring Formation : Use Mitsunobu reaction or ring-closing strategies with 3-aminopropanol derivatives.
- Alkylation : Introduce the 3-phenylbutyl group via nucleophilic substitution (e.g., using 1-bromo-3-phenylbutane).
- Catalytic Optimization :
- Employ Pd-catalyzed cross-coupling for stereospecific alkylation (see for trifluoroethyl analogs) .
- Monitor reaction progress with TLC (silica gel, UV detection) and optimize pH (basic conditions stabilize the amine).
Q. How should contradictory data in literature regarding the compound’s stability be resolved?
- Methodological Answer :
- Stress Testing : Expose the compound to heat (40–60°C), light, and humidity for 1–4 weeks. Analyze degradation products via LC-MS.
- Comparative Studies : Replicate conflicting protocols (e.g., solvent systems from vs. 21) to identify variables affecting stability .
- Computational Modeling : Use QSPR (Quantitative Structure-Property Relationship) models to predict degradation pathways.
Q. What strategies are effective for pharmacological profiling of this compound?
- Methodological Answer :
- In Vitro Assays :
- Receptor Binding : Screen against GPCRs (e.g., serotonin, dopamine receptors) using radioligand displacement assays.
- CYP450 Inhibition : Assess metabolic stability using human liver microsomes.
- In Vivo Models :
- Administer to rodents for pharmacokinetic studies (e.g., bioavailability, half-life).
- Monitor neurobehavioral effects, referencing protocols for structurally similar psychostimulants () .
Q. How can researchers address the lack of ecological toxicity data for this compound?
- Methodological Answer :
- Acute Toxicity Testing : Use Daphnia magna or Danio rerio (zebrafish) models to determine LC values.
- Biodegradation Studies : Apply OECD 301 guidelines to assess microbial degradation in water/soil systems.
- QSAR Modeling : Predict ecotoxicity using software like TEST (Toxicity Estimation Software Tool) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
